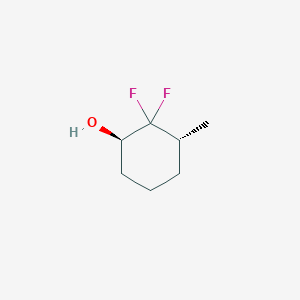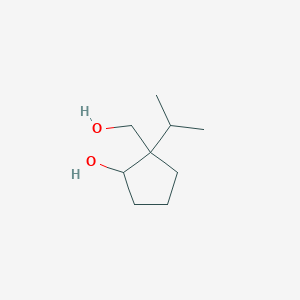
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol, also known as HMPC, is a cyclic alcohol that has been widely studied for its potential applications in the field of pharmaceuticals. HMPC has a unique structure that makes it a valuable compound for use in drug development, as it can be easily modified to create a range of derivatives with different properties. In
Mechanism Of Action
The mechanism of action of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has a range of biochemical and physiological effects, depending on the specific application. It has been shown to have anti-inflammatory effects, which can help to reduce pain and swelling in the body. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has also been shown to have antitumor effects, which can help to slow the growth and spread of cancer cells. In addition, 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has been shown to have neuroprotective effects, which can help to protect the brain from damage caused by various diseases and conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in lab experiments is its versatility. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol can be easily modified to create a range of derivatives with different properties, making it a valuable compound for drug development. However, one of the limitations of using 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are a number of future directions for research on 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol. One area of interest is the development of new drugs based on 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol and its derivatives. Researchers are also interested in studying the mechanism of action of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in more detail, in order to better understand how it works and how it can be used to treat various diseases and conditions. Additionally, there is interest in exploring the potential use of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in other areas, such as agriculture and environmental remediation.
Synthesis Methods
The synthesis of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol can be achieved through a number of different methods, including the reaction of cyclopentadiene with formaldehyde and isopropyl alcohol, as well as the reaction of cyclopentadiene with glyoxal and isopropyl alcohol. The most common method for synthesizing 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol involves the reaction of cyclopentadiene with formaldehyde and isopropyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. This method results in a yield of approximately 60-70%.
Scientific Research Applications
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
properties
CAS RN |
150065-74-0 |
|---|---|
Product Name |
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol |
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)9(6-10)5-3-4-8(9)11/h7-8,10-11H,3-6H2,1-2H3 |
InChI Key |
QTBIZICXTQXBJR-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCCC1O)CO |
Canonical SMILES |
CC(C)C1(CCCC1O)CO |
synonyms |
Cyclopentanemethanol, 2-hydroxy-1-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



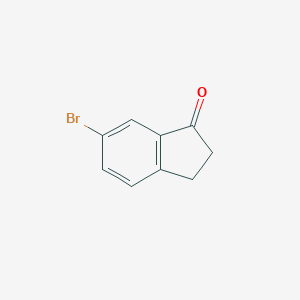
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
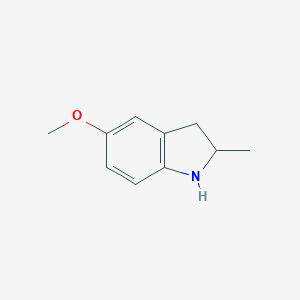
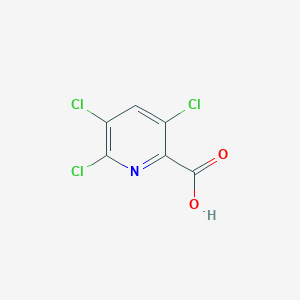
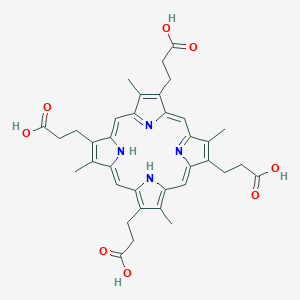
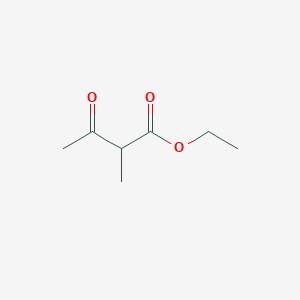
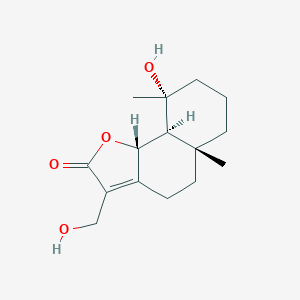
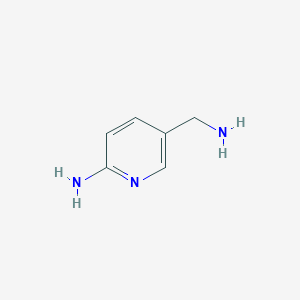
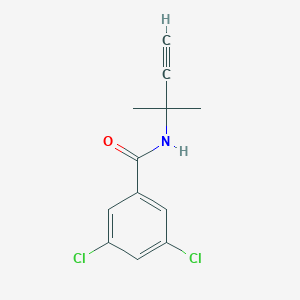
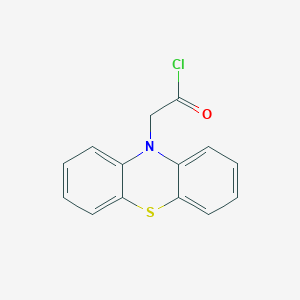
![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)
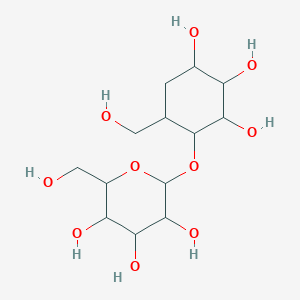
![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)
